molecular formula C14H21NO2 B14931096 2,5-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide

2,5-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide

Cat. No.: B14931096
M. Wt: 235.32 g/mol
InChI Key: HFAIUKJOZOOZPS-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE is a chemical compound with a complex structure that includes a furan ring, a cyclohexyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE typically involves the reaction of 2,5-dimethylfuran with 4-methylcyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)ANILINE: This compound shares a similar structure but has an aniline group instead of a furan ring.

    2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)PYRROLE: Similar in structure but contains a pyrrole ring.

Uniqueness

2,5-DIMETHYL-N-(4-METHYLCYCLOHEXYL)-3-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its furan ring, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and interactions.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2,5-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide

InChI

InChI=1S/C14H21NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h8-9,12H,4-7H2,1-3H3,(H,15,16)

InChI Key

HFAIUKJOZOOZPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(OC(=C2)C)C

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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